Ethyl caffeate
Overview
Description
Ethyl caffeate is an ester of caffeic acid, a hydroxycinnamic acid, and ethanol. It is a naturally occurring organic compound found in several plants, including Bidens pilosa, Polygonum amplexicaule, and Ligularia fischeri . This compound is known for its various biological activities, including anti-inflammatory, anticancer, and antifibrotic properties .
Mechanism of Action
Target of Action
Ethyl caffeate primarily targets NF-kappaB and aldosterone synthase (CYP11B2) . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Aldosterone synthase is a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .
Mode of Action
This compound suppresses the activation of NF-kappaB and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 . It also inhibits aldosterone synthase, thereby potentially regulating blood pressure .
Biochemical Pathways
This compound is a conjugate of caffeic acid and ethanol, synthesized via the phenylpropanoid pathway in plants . The genes involved in the caffeic acid synthesis pathway, such as tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC), play a crucial role in its biosynthesis .
Pharmacokinetics
It has been found that this compound can be administered intraperitoneally in rats .
Result of Action
This compound exhibits anticancer, anti-inflammatory, and antifibrotic activities . It has been shown to prevent dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ethanol is necessary for the successful synthesis of this compound in Escherichia coli . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Ethyl caffeate is involved in the caffeic acid synthesis pathway . The genes involved in this pathway include tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC), which were introduced into Escherichia coli along with 4-coumaroyl CoA ligase (4CL) and acyltransferases (AtCAT) cloned from Arabidopsis thaliana . In the presence of ethanol, E. coli harboring these genes successfully synthesized this compound .
Cellular Effects
This compound has been found to suppress NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin . It also exhibits anticancer, anti-inflammatory, and antifibrotic activities .
Molecular Mechanism
Pharmacophore modeling, molecular docking, and molecular dynamics simulation studies indicate that this compound is a potential inhibitor of the aldosterone synthase (CYP11B2), a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .
Dosage Effects in Animal Models
This compound administered intraperitoneally in rats previously is able to prevent the dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury
Metabolic Pathways
This compound is synthesized from tyrosine by deamination and hydroxylation, and needs to be activated by the attachment of coenzyme A (CoA)
Preparation Methods
Ethyl caffeate can be synthesized through the esterification of caffeic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . In an industrial setting, this compound can also be produced using biocatalytic methods. For example, the expression of caffeoyl-CoA acyltransferase in Escherichia coli has been used to biosynthesize this compound .
Chemical Reactions Analysis
Ethyl caffeate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: This compound reacts with methylamine to produce green pigments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Ethyl caffeate is similar to other hydroxycinnamic acid derivatives, such as:
Caffeic acid: The parent compound of this compound, known for its antioxidant properties.
Chlorogenic acid: A conjugate of caffeic acid and quinic acid, commonly found in coffee and known for its health benefits.
Ferulic acid: Another hydroxycinnamic acid derivative with antioxidant and anti-inflammatory properties.
This compound is unique due to its ester linkage with ethanol, which imparts distinct biological activities and chemical reactivity compared to its parent compound, caffeic acid .
Properties
IUPAC Name |
ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYDMULARNCIS-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876375 | |
Record name | Ethyl 3,4-dihydroxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66648-50-8, 102-37-4 | |
Record name | Ethyl trans-caffeate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl caffeate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,4-dihydroxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caffeic acid ethyl ester | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethyl caffeate exhibits its effects through various mechanisms:
- Direct binding to enzymes: Research suggests this compound directly binds to the active site of enzymes like human pancreatic α-amylase [], HIV protease [], and 5-lipoxygenase (5-LOX) []. This binding inhibits their activity, leading to downstream effects like reduced carbohydrate digestion [] and suppression of pro-inflammatory leukotriene B4 production [].
- Modulation of signaling pathways: this compound can suppress the PI3K, ERK1/2, and p38 kinase activities by directly binding to these kinases []. This leads to the downstream inhibition of AP1 and NF-κB transactivation, both crucial in inflammatory responses and carcinogenesis.
- Interaction with Aryl hydrocarbon receptor (AhR): this compound inhibits AhR signaling, impacting the expression of genes like CYP1A1 []. This inhibition is linked to reduced mast cell activation and allergic responses.
A:
- Spectroscopic Data: this compound's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and electron ionization mass spectroscopy (EI-MS) [].
ANone:
- Stability: this compound demonstrates stability under acidic conditions (pH 2-5) []. It shows better stability in whole blood at 0°C compared to 25°C []. Additionally, it exhibits higher stability in acidified plasma than in unacidified plasma at 25°C [].
- Applications: The stability of this compound under specific conditions makes it suitable for various applications:
ANone: While this compound exhibits biological activities, the provided research focuses primarily on its role as an enzyme inhibitor rather than a catalyst. Therefore, information regarding its catalytic properties, reaction mechanisms, and selectivity is limited within the provided context.
ANone: Yes, molecular docking studies have been performed to investigate the interaction of this compound with its target proteins. For instance:
- HIV protease: Molecular docking simulations with energy minimization and molecular dynamic (MD) simulation revealed that this compound binds to the active site of HIV protease, potentially explaining its inhibitory effects [].
- EGFR: Molecular docking studies showed that this compound exhibits high binding energy to EGFR, suggesting a potential mechanism for its synergistic antifungal effect with Fluconazole [].
ANone: While specific SAR studies focusing solely on this compound are not extensively detailed in the provided papers, research comparing the activities of caffeic acid and its derivatives, including this compound, offers some insights:
- Antioxidant activity: this compound generally demonstrates stronger antioxidant activity compared to caffeic acid [].
- α-amylase inhibition: this compound displays a distinct mode of inhibition on human α-amylase compared to the flavonol myricetin, causing disorder in the active site binding cleft [].
ANone: While a detailed historical timeline is not provided, the research highlights that this compound has been a subject of scientific interest, particularly regarding its potential health benefits and pharmacological activities:
- Early research: Early studies investigated this compound's antioxidant properties and its potential applications in food preservation [].
- Expanding research focus: Subsequent research has explored its diverse biological activities, including anti-inflammatory [, , ], antifungal [], anti-HIV [], and anticancer effects [, ].
ANone: Yes, research on this compound spans multiple disciplines, including:
- Chemistry: Isolation and structural characterization from natural sources [, , , , , , , , , , ], chemical synthesis [], and analysis of its stability [].
- Biology: Investigating its biological activities, such as antioxidant [, , ], anti-inflammatory [, , ], antifungal [], anti-HIV [], and anticancer effects [, ].
- Pharmacology: Exploring its pharmacokinetics [], target identification and validation [], and potential for drug development [, ].
- Food Science: Evaluating its potential use as a natural preservative [, ].
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